An In-depth Technical Guide to the Synthesis of Tributylstannylacetylene from Tributyltin Chloride
An In-depth Technical Guide to the Synthesis of Tributylstannylacetylene from Tributyltin Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tributylstannylacetylene, a versatile organotin reagent, from tributyltin chloride. The document details the primary synthetic methodologies, experimental protocols, and relevant chemical data.
Introduction
Tributylstannylacetylene, also known as ethynyltributylstannane, is a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Stille coupling.[1] Its utility lies in the ability to introduce an ethynyl group into complex molecules, a common structural motif in pharmaceuticals and functional materials. The most prevalent and laboratory-accessible synthesis of this compound involves the reaction of tributyltin chloride with a suitable acetylide source. This guide will focus on the synthesis utilizing lithium acetylide.
Synthetic Pathways
The primary route for the synthesis of tributylstannylacetylene involves the nucleophilic substitution of chloride on tributyltin chloride by an acetylide anion. While other acetylide sources can be employed, the use of lithium acetylide is well-documented and provides a reliable method for laboratory-scale preparations.[2][3]
A common alternative method involves the use of Grignard reagents, such as ethynylmagnesium bromide, which are also potent nucleophiles. However, the procedure using lithium acetylide is detailed here due to the availability of a robust, published protocol.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of tributylstannylacetylene.
Experimental Protocol: Synthesis from Tributyltin Chloride and Lithium Acetylide
The following protocol is adapted from a well-established procedure published in Organic Syntheses.[3]
Materials and Equipment:
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Tributyltin chloride (distilled before use)
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Lithium acetylide-ethylenediamine complex
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Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
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Hexane
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Water (deionized)
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Anhydrous magnesium sulfate
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Three-necked round-bottomed flask
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Mechanical stirrer
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Addition funnel
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Nitrogen inlet
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Ice-water bath
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Rotary evaporator
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Distillation apparatus
Procedure:
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An oven-dried, 2-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 100-mL addition funnel, and a nitrogen inlet.
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The flask is charged with 24.0 g (0.26 mol) of lithium acetylide-ethylenediamine complex.
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The system is evacuated and placed under a nitrogen atmosphere.
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800 mL of anhydrous THF is added to the flask via a cannula.
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The flask is cooled in an ice-water bath, and 70.7 g (0.22 mol) of tributyltin chloride is added dropwise from the addition funnel over 45 minutes.
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After the addition is complete, the ice bath is removed, and the reaction mixture is stirred for 18 hours at room temperature.
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The flask is then cooled again in an ice-water bath, and the excess lithium acetylide is quenched by the careful addition of 20 mL of water.
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The reaction mixture is concentrated under reduced pressure using a rotary evaporator.
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The residue is washed with hexane (3 x 50 mL).
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The organic layers are combined and dried over anhydrous magnesium sulfate.
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The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield a colorless oil.
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The crude product is purified by distillation to yield tributylethynylstannane.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis and purification.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and properties of tributylstannylacetylene.
Table 1: Reactant and Product Quantities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Tributyltin Chloride | C₁₂H₂₇ClSn | 325.51 | 70.7 | 0.22 |
| Lithium Acetylide-Ethylenediamine Complex | C₄H₁₀Li₂N₂ | 92.03 | 24.0 | 0.26 |
| Tributylstannylacetylene | C₁₄H₂₈Sn | 315.08 | 21.4 - 24.3 | 0.068 - 0.077 |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 18 hours |
| Product Yield | 31-35%[3] |
Table 3: Physicochemical Properties of Tributylstannylacetylene
| Property | Value | Reference |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 90-94°C at 0.5 mmHg | [3] |
| 70°C at 0.2 mmHg | [1][2] | |
| Density | 1.089 g/mL at 25°C | [1][2] |
| Refractive Index (n20/D) | 1.476 | [1][2] |
| Water Solubility | Not miscible | [1][2] |
| Sensitivity | Moisture sensitive | [1][2] |
Purification and Side Products
The primary side product in this synthesis is bis(tributylstannyl)acetylene, which can be formed if the stoichiometry is not carefully controlled or if there is an excess of the tin reagent relative to the acetylide.[3] Purification is typically achieved by vacuum distillation, which effectively separates the desired product from the higher-boiling side product and any non-volatile impurities.[3]
An alternative purification method involves dissolving the crude product in heptane, washing with water, drying with a drying agent like magnesium sulfate, and then proceeding with vacuum distillation.[1]
Safety Considerations
Organotin compounds are toxic and should be handled with appropriate personal protective equipment, including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.[3] Tributyltin compounds, in particular, are known to be harmful to the environment.[4][5][6] All waste containing organotin compounds should be disposed of according to institutional and regulatory guidelines.
References
- 1. TRIBUTYLSTANNYLACETYLENE | 994-89-8 [chemicalbook.com]
- 2. CAS No.: 994-89-8 Organotin Compound Tributylstannylacetylene [hzsqchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. The micro-scale synthesis of (117)Sn-enriched tributyltin chloride and its characterization by GC-ICP-MS and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
